molecular formula C10H9ClN2OS B1462017 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline CAS No. 1094461-21-8

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline

Cat. No.: B1462017
CAS No.: 1094461-21-8
M. Wt: 240.71 g/mol
InChI Key: DGFMKQCJSMVJGT-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a thiazole ring via an ether linkage

Biochemical Analysis

Biochemical Properties

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially reducing oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.

    Etherification: The next step involves the etherification of the thiazole derivative with 3-chloro-4-hydroxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Similar structure but with a different substitution pattern on the aniline ring.

    3-Bromo-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Bromine instead of chlorine as the halogen substituent.

    3-Chloro-4-[(4-ethyl-1,3-thiazol-2-yl)oxy]aniline: Ethyl group instead of methyl on the thiazole ring.

Uniqueness

3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFMKQCJSMVJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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